1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea
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Overview
Description
1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of a chloro and fluoro substituent on the phenyl ring, exhibits unique chemical and biological properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea typically involves the reaction of 4-chloro-3-fluoroaniline with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-(4-Chloro-3-fluorophenyl)-3-phenylthiourea
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Chloro-3-fluorophenylboronic acid
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClFN2S |
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Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H10ClFN2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) |
InChI Key |
WCUDTQKNIYIESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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